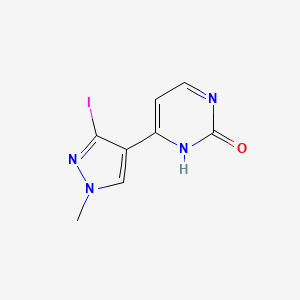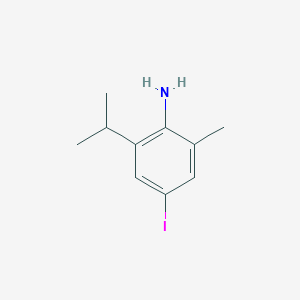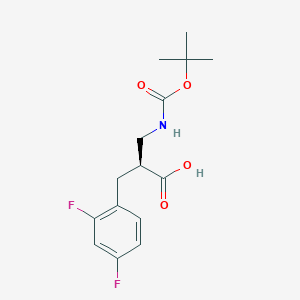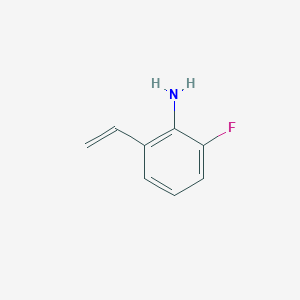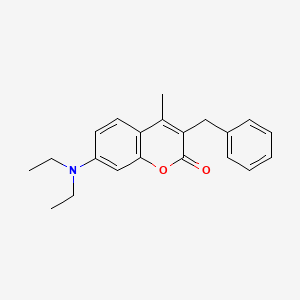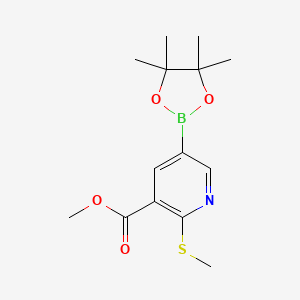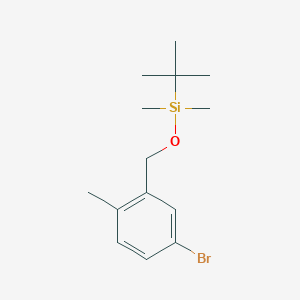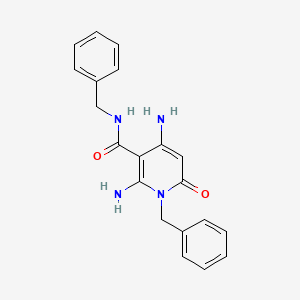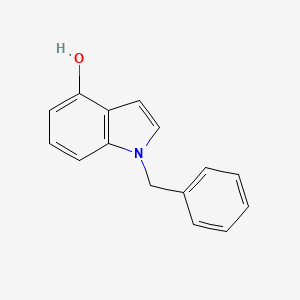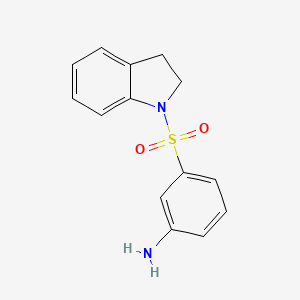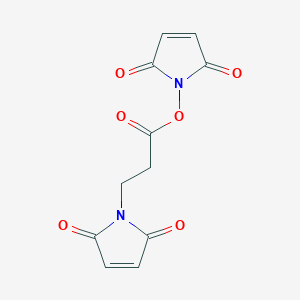
3-Maleimidopropionic acid maleimido ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate is an organic compound known for its unique structural properties. It is a derivative of maleimide, featuring two maleimide groups connected by a propanoate linker. This compound is often used in various chemical and biological applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate typically involves the reaction of maleic anhydride with appropriate amines or alcohols under controlled conditions. One common method includes the reaction of maleic anhydride with 3-aminopropanoic acid, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using maleic anhydride and suitable reactants in the presence of catalysts to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield maleic acid derivatives, while substitution reactions can produce a variety of functionalized maleimides .
Wissenschaftliche Forschungsanwendungen
2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, due to its ability to form stable covalent bonds with thiol groups.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate involves its reactivity with thiol groups in biomolecules. The maleimide groups in the compound react with thiols to form stable thioether bonds, which are crucial in various biochemical processes. This reactivity makes it a valuable tool in bioconjugation and drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Maleoylglycine: Another maleimide derivative with similar reactivity but different structural properties.
N-Maleoyl-β-alanine: Similar in structure but with a different linker, affecting its reactivity and applications.
Uniqueness
2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate is unique due to its dual maleimide groups, which enhance its reactivity and versatility in various chemical and biological applications. Its ability to form stable covalent bonds with thiols makes it particularly valuable in bioconjugation and therapeutic applications .
Eigenschaften
Molekularformel |
C11H8N2O6 |
|---|---|
Molekulargewicht |
264.19 g/mol |
IUPAC-Name |
(2,5-dioxopyrrol-1-yl) 3-(2,5-dioxopyrrol-1-yl)propanoate |
InChI |
InChI=1S/C11H8N2O6/c14-7-1-2-8(15)12(7)6-5-11(18)19-13-9(16)3-4-10(13)17/h1-4H,5-6H2 |
InChI-Schlüssel |
FDGFZBNFVGLEBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCC(=O)ON2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


